4-Ethenylpyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethenylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h2-5H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIPFCNWPUYVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600518 | |
| Record name | 4-Ethenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94798-08-0 | |
| Record name | 4-Ethenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 Ethenylpyridine 2 Carboxylic Acid
Established Synthetic Routes to 4-Ethenylpyridine-2-carboxylic Acid
The synthesis of this compound can be approached through several strategic routes, leveraging common transformations in heterocyclic chemistry. These methods primarily involve the introduction of a carboxyl group onto a pre-existing 4-ethenylpyridine scaffold or the modification of precursors already bearing a related functional group.
Carbon Dioxide Carboxylation Strategies
The direct carboxylation of a 4-ethenylpyridine precursor using carbon dioxide (CO₂) represents an atom-economical and environmentally conscious approach. While direct C-H carboxylation of pyridines can be challenging, recent advancements have demonstrated the feasibility of such transformations, often requiring metal catalysis or specialized reaction conditions. nih.govchemistryviews.orgqub.ac.uk For instance, methods involving the C-4 selective carboxylation of pyridines have been developed, suggesting that a similar strategy could be adapted. chemistryviews.org A potential pathway could involve the phosphination of a 4-ethenylpyridine followed by a copper-catalyzed carboxylation with CO₂. chemistryviews.org Another approach could utilize molten salt technology, where carbonate ions in the presence of cesium or potassium cations can deprotonate weakly acidic C-H bonds, enabling reaction with CO₂. nih.gov
Electrochemical methods also present a viable route. The electrocatalytic reduction of CO₂ in the presence of poly(4-vinylpyridine) has been studied, primarily focusing on the production of formate. researchgate.netrsc.org However, adapting these conditions to achieve carboxylation at the C-2 position of the pyridine (B92270) ring would be a novel extension of this technology.
Oxidative Synthesis from Ethenylpyridine Precursors
A more traditional and often high-yielding approach involves the oxidation of a suitable 4-ethenylpyridine precursor, such as 4-ethenyl-2-methylpyridine. The methyl group at the 2-position can be selectively oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective catalytic systems. solubilityofthings.com The vapor-phase oxidation over a heterogeneous catalyst, a method used for the industrial production of other pyridine carboxylic acids, could also be applicable. google.com
The reaction conditions would need to be carefully controlled to prevent the oxidation of the ethenyl group. The choice of oxidant and reaction parameters such as temperature and reaction time are crucial for achieving the desired selectivity.
Scalable Industrial Production Methodologies
For large-scale industrial production, a cost-effective and efficient process is paramount. Drawing from established industrial processes for other pyridine carboxylic acids, the vapor-phase catalytic oxidation of an appropriate alkyl-substituted 4-ethenylpyridine is a strong candidate. google.com This method typically involves passing the vaporized substrate along with air or another source of oxygen over a solid-state catalyst, often based on vanadium oxides, at elevated temperatures. google.com
An alternative scalable route could involve a Diels-Alder reaction followed by subsequent transformations. For example, a process for preparing pyridine-2-carboxylic acid derivatives involves the reaction of a hydrazone with an α-haloacrylic acid ester to form a dihydropyridine (B1217469) intermediate, which is then aromatized. google.com Adapting such a multi-step sequence to incorporate the 4-ethenyl substituent could provide a viable industrial pathway.
Functional Group Interconversions and Selective Derivatization of this compound
The presence of three distinct functional moieties—the pyridine ring, the ethenyl group, and the carboxylic acid—in this compound allows for a rich variety of selective chemical transformations.
Regioselective Oxidation Reactions and Pyridine Derivative Formation
Further oxidation of this compound can be directed to either the ethenyl group or the pyridine ring, depending on the reagents and conditions.
Oxidation of the Ethenyl Group: The ethenyl group can be oxidized to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). imperial.ac.uk This transformation would yield 4-(oxiran-2-yl)pyridine-2-carboxylic acid, a versatile intermediate for further reactions. Alternatively, oxidative cleavage of the double bond, for instance using ozone (O₃) followed by a reductive or oxidative workup, could lead to the formation of 4-formylpyridine-2-carboxylic acid or pyridine-2,4-dicarboxylic acid, respectively.
Oxidation of the Pyridine Ring: The pyridine ring is generally resistant to oxidation, but under harsh conditions, it can be converted to the corresponding N-oxide by treatment with a strong oxidizing agent like hydrogen peroxide in acetic acid. This would yield 4-ethenylpyridine-1-oxide-2-carboxylic acid.
Regioselective hydroxylation of the pyridine ring is also a possibility, particularly through biochemical routes. For example, certain microorganisms have been shown to regioselectively hydroxylate pyridine carboxylic acids at the C-2 position. nih.govresearchgate.net While the target molecule already possesses a carboxylic acid at this position, similar enzymatic systems could potentially be engineered to hydroxylate other positions on the ring.
Controlled Reduction Reactions of Carboxylic Acid Moieties
The selective reduction of the carboxylic acid group in the presence of the ethenyl group and the pyridine ring requires the use of specific reducing agents.
Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (4-ethenylpyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.ukfiveable.me Borane is often preferred for its selectivity in reducing carboxylic acids in the presence of other reducible functional groups like esters. imperial.ac.uk
Reduction of the Pyridine Ring: Catalytic hydrogenation with a heterogeneous catalyst such as platinum or palladium on carbon under appropriate conditions can reduce the pyridine ring to a piperidine (B6355638) ring. researchgate.net This would result in the formation of 4-ethylpiperidine-2-carboxylic acid, assuming the ethenyl group is also reduced under these conditions. To selectively reduce the pyridine ring while preserving the ethenyl group would be a significant synthetic challenge, likely requiring a multi-step protection-reduction-deprotection strategy.
The following table summarizes the potential chemical transformations of this compound:
| Starting Material | Reagent(s) | Product(s) | Transformation Type |
| This compound | m-CPBA | 4-(Oxiran-2-yl)pyridine-2-carboxylic acid | Epoxidation |
| This compound | 1. O₃, 2. Me₂S | 4-Formylpyridine-2-carboxylic acid | Ozonolysis (reductive workup) |
| This compound | H₂O₂, CH₃COOH | 4-Ethenylpyridine-1-oxide-2-carboxylic acid | N-Oxidation |
| This compound | LiAlH₄ or BH₃ | (4-Ethenylpyridin-2-yl)methanol | Reduction of Carboxylic Acid |
| This compound | H₂, Pt/C | 4-Ethylpiperidine-2-carboxylic acid | Reduction of Pyridine Ring and Ethenyl Group |
Ethenyl Group Substitution and Conjugation Pathways
The ethenyl group of this compound is a key functional group that participates in various substitution and conjugation reactions. These transformations are pivotal for the synthesis of novel derivatives with tailored properties. The reactivity of the ethenyl group is influenced by the electronic properties of the pyridine ring and the carboxylic acid substituent.
One of the primary reactions involving the ethenyl group is its participation in conjugation. The ethenyl group is electron-withdrawing through conjugation, which in turn increases the acidity of the carboxylic acid group. This electronic interplay is a crucial factor in predicting the compound's reactivity and its interactions with other molecules.
Substitution reactions at the ethenyl group can be achieved through various synthetic strategies. For instance, electrophilic addition reactions can introduce a range of functional groups across the double bond. The regioselectivity of these additions is governed by the electronic and steric environment of the ethenylpyridine system.
Furthermore, the ethenyl group can serve as a Michael acceptor, undergoing conjugate addition with various nucleophiles. This reactivity has been demonstrated in related vinyl-substituted N-heterocycles, where nucleophiles add to the olefinic group. nih.govacs.org The resulting carbanionic intermediate can then be trapped by electrophiles, allowing for further functionalization. nih.gov
Quaternization Reactions of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound is susceptible to quaternization by reacting with alkyl halides. This reaction converts the neutral pyridine into a positively charged pyridinium (B92312) salt, which significantly alters the electronic properties and reactivity of the molecule. Quaternization of poly(4-vinylpyridine) has been shown to be an effective post-polymerization modification. nih.gov While spontaneous polymerization upon protonation or quaternization of 4-vinylpyridine (B31050) has been observed, post-polymerization modification often yields more well-defined polymers. nih.gov
The degree of quaternization can often be controlled by the reaction conditions, such as the stoichiometry of the alkylating agent. nih.gov Studies on related vinylpyridine copolymers have shown that the quaternized derivatives exhibit different properties compared to their unmodified counterparts. scite.ai For instance, the thermal stability of poly(4-vinylpyridine) decreases upon quaternization, as the ammonium (B1175870) groups make the polymer susceptible to Hofmann elimination at high temperatures. nih.gov
The quaternization of the pyridine nitrogen enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. This is a common strategy to activate pyridines for dearomatization reactions. mdpi.com
Nucleophilic Addition Reactions, Including Hydrohalogenation of Related Ethenylpyridines
The ethenyl group in this compound and related ethenylpyridines is an electrophilic center that can undergo nucleophilic addition reactions. A notable example is hydrohalogenation, which involves the addition of hydrogen halides (such as HCl, HBr, or HI) across the double bond. wikipedia.orgchadsprep.com
In the case of ethynylpyridines, which are structurally related to ethenylpyridines, hydrohalogenation proceeds readily. The reaction is initiated by the formation of a pyridinium salt, which enhances the electrophilicity of the unsaturated group. This facilitates the nucleophilic attack of the halide anion on the ethynyl (B1212043) group, leading to the formation of haloethenyl)pyridines in high yields. nih.gov This principle of salt formation enhancing electrophilicity is also applicable to ethenylpyridines.
The regioselectivity of hydrohalogenation of alkenes generally follows Markovnikov's rule, where the halogen atom adds to the more substituted carbon of the double bond. wikipedia.orgyoutube.com This is due to the formation of the more stable carbocation intermediate. chadsprep.com However, in the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. wikipedia.org For internal alkynes, where the carbons of the triple bond are equally substituted, a mixture of products can be expected. youtube.com
Nucleophilic addition to the pyridine ring itself is also a significant reaction pathway, especially when the ring is activated. Hard nucleophiles tend to attack the 2-position of the pyridine ring. quimicaorganica.org Activation of the pyridine ring by forming N-acylpyridinium salts makes it more susceptible to attack by various nucleophiles, although this can lead to issues with regioselectivity between the C-2 and C-4 positions. mdpi.com
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of derivatives of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
One important application is the use of the carboxylic acid group as a handle for decarboxylative coupling reactions. In these reactions, the carboxylic acid is converted in situ to a more reactive species that can then participate in cross-coupling. For example, palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides has been developed, providing a method to form 2-aryl pyridine structures without the need for pre-formed organometallic reagents. nih.gov
The ethenyl group can also be a site for palladium-catalyzed transformations. For instance, Heck coupling reactions can be used to elaborate the β-position of vinylpyridine substrates, although the scope can be limited. yorku.ca More advanced methods, such as pyridylic dehydrogenation, can provide direct access to 4-alkenylpyridines. yorku.ca
Furthermore, palladium catalysts are used in the synthesis of pyridinylpyrrole derivatives from acetylpyridines and in the C-4 selective coupling of 2,4-dichloropyridines with boronic esters. nih.govnih.gov Palladium catalysis has also been employed for the decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. rsc.org These examples highlight the versatility of palladium catalysis in modifying pyridine-containing molecules.
| Reaction Type | Catalyst/Reagent | Product Type | Ref. |
| Decarboxylative Coupling | Palladium/Copper | 2-Aryl Pyridines | nih.gov |
| Heck Coupling | Palladium | β-Substituted Vinylpyridines | yorku.ca |
| Pyridylic Dehydrogenation | Palladium | 4-Alkenylpyridines | yorku.ca |
| Pyrrole Synthesis | Palladium | Pyridinylpyrroles | nih.gov |
| C-4 Selective Coupling | Palladium | C-4 Coupled Pyridines | nih.gov |
| Decarbonylative Coupling | Palladium/Copper | 1,2-Disubstituted Acetylenes | rsc.org |
Mechanistic Investigations of this compound Reactivity
Influence of Electronic Effects on Reaction Pathways
The reactivity of this compound is significantly governed by the electronic interplay between the pyridine ring, the ethenyl group, and the carboxylic acid group. The ethenyl group acts as an electron-withdrawing group through conjugation. This electronic effect increases the acidity of the carboxylic acid group when compared to pyridine rings with electron-donating substituents.
The electronic nature of the substituents on the pyridine ring can direct the outcome of chemical reactions. For instance, in multi-component reactions catalyzed by pyridine-2-carboxylic acid, the electronic effect of various substituents on aromatic rings indicated that the reaction proceeded through a carbocation intermediate. rsc.org This suggests that the electron-withdrawing or electron-donating nature of groups attached to the reacting molecules plays a crucial role in the reaction mechanism.
In decarboxylative Michael-type additions, the carboxylic acid moiety serves a dual purpose: it enhances the electrophilic or nucleophilic properties of the starting material and allows for its easy removal through decarboxylation. nih.gov This highlights how the electronic properties imparted by the carboxylic acid group can be strategically utilized in synthesis.
Role of Spatial Proximity in Intramolecular Reactions
The spatial arrangement of functional groups in this compound can facilitate intramolecular reactions, a phenomenon known as neighboring group participation (NGP). libretexts.orglibretexts.org NGP can lead to unexpected reaction outcomes and significantly enhance reaction rates. libretexts.org
A key example of the role of spatial proximity is seen in the hydrohalogenation of ethynylpyridines. The initial formation of a pyridinium salt brings the halide counteranion in close proximity to the electrophilic ethynyl group, which facilitates the nucleophilic addition. nih.gov This principle can be extended to the ethenyl group of this compound.
Neighboring group participation can involve heteroatoms with lone pairs or pi bonds. libretexts.org In the case of this compound, both the pyridine nitrogen and the carboxylic acid group can potentially act as internal nucleophiles. For instance, an intramolecular SN2 reaction involving a neighboring acetate (B1210297) group has been shown to proceed through a cyclic intermediate, resulting in retention of stereochemistry. libretexts.org Similarly, the carboxylate of this compound could potentially participate in intramolecular reactions with the ethenyl group or other parts of the molecule under appropriate conditions.
Advanced Spectroscopic and Structural Elucidation of 4 Ethenylpyridine 2 Carboxylic Acid and Its Derivatives
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 4-Ethenylpyridine-2-carboxylic acid, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: a pyridine (B92270) ring, a carboxylic acid group, and an ethenyl (vinyl) group.
The carboxylic acid functional group gives rise to several distinct IR absorptions. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. prepchem.com The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak typically found between 1710 and 1760 cm⁻¹. nih.gov The presence of conjugation with the pyridine ring may shift this peak to a slightly lower wavenumber. nih.gov Furthermore, C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1210-1320 cm⁻¹ and 920-1440 cm⁻¹ respectively.
The ethenyl group will be identifiable by its C=C stretching absorption, which is expected around 1640 cm⁻¹. The vinylic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The pyridine ring itself will show characteristic C-H and C=N stretching vibrations. The C-H stretching bands of the pyridine ring are typically observed in the 3000-3100 cm⁻¹ region. The C=N stretching vibrations, along with C=C stretching of the aromatic ring, are expected in the 1400-1600 cm⁻¹ range. For the related compound, 4-vinylpyridine (B31050), IR data is available and provides a reference for the vinyl and pyridine moieties. researchgate.net
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500-3300 (broad) |
| C=O stretch | 1710-1760 | |
| C-O stretch | 1210-1320 | |
| Ethenyl (Vinyl) | =C-H stretch | >3000 |
| C=C stretch | ~1640 | |
| Pyridine Ring | C-H stretch | 3000-3100 |
| C=N, C=C stretch | 1400-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound. Both ¹H and ¹³C NMR would provide crucial information for this compound.
In the ¹H NMR spectrum, the carboxylic acid proton is expected to be highly deshielded, appearing as a singlet far downfield, typically in the range of 10-13 ppm. nih.gov The protons of the ethenyl group would present as a characteristic set of signals. The proton on the carbon attached to the pyridine ring would likely be a doublet of doublets, coupled to the two terminal vinyl protons. These terminal protons would also be doublets of doublets, showing both geminal and vicinal coupling. The chemical shifts for these vinyl protons are expected in the 5-7 ppm range. The protons on the pyridine ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns depending on their position relative to the nitrogen atom and the two substituents.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. nih.gov The carbons of the ethenyl group would appear in the olefinic region, approximately between 110 and 140 ppm. The carbons of the pyridine ring would be found in the aromatic region, with the carbon attached to the nitrogen atom being the most deshielded.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10-13 | 165-185 |
| Ethenyl (CH=CH₂) | 5-7 | 110-140 |
| Pyridine Ring (C₅H₃N) | 7.0-8.5 | 120-150 |
Thermogravimetric Analysis (TGA) in Thermal Stability Assessment
X-ray Diffraction Studies for Solid-State Architecture Analysis
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Analysis of Hydrogen Bonding and Non-covalent Interactions in Crystal Lattices
In the solid state, the molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these would be hydrogen bonds. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming O-H···N or C-H···N interactions. The ethenyl group could participate in weaker C-H···π interactions. The analysis of the crystal packing would reveal how these different interactions work in concert to build the three-dimensional crystal lattice. Studies on related pyridine carboxylic acid structures have highlighted the importance of these hydrogen-bonding networks in defining the crystal architecture. nih.gov
Chromatographic and Mass Spectrometric Characterization Techniques
Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound.
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), would be a suitable method for the separation and purification of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), would likely be effective. nih.gov The retention time would be influenced by the pH of the mobile phase due to the ionizable nature of the carboxylic acid and the pyridine nitrogen.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful analytical tool. For this compound, electrospray ionization (ESI) in positive ion mode would likely show a prominent protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. nih.gov Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization of the carboxylic acid group to increase its volatility. nih.gov The fragmentation pattern observed in the mass spectrum would provide structural information, with characteristic losses of CO₂, H₂O, and fragments from the pyridine and ethenyl groups.
Advanced Polymer Characterization Methods Applied to this compound-Derived Polymers
The comprehensive characterization of polymers derived from this compound is crucial for understanding their structure-property relationships and tailoring them for specific applications. A suite of advanced analytical techniques is employed to elucidate various aspects of these polymers, from their molecular weight and chemical structure to their surface morphology and thermal behavior.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. This method separates polymer chains based on their hydrodynamic volume in solution. youtube.com For polymers derived from this compound, GPC analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
The PDI value is a key indicator of the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution, often indicative of a well-controlled polymerization process, whereas higher PDI values signify a broader range of polymer chain lengths. For instance, in the synthesis of copolymers involving pyridine derivatives, PDI values can range from 2.3 to 3.8, with larger values sometimes attributed to branched or cross-linked structures. mdpi.com The choice of solvent is also a critical parameter in GPC analysis, as it affects the hydrodynamic volume of the polymer chains. youtube.com
Table 1: Representative Molecular Weight Data for Pyridine-Containing Polymers
| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Pyridine-acrylic acid–styrene copolymer | 3.73–5.23 × 10⁴ | - | 2.3–3.8 | mdpi.com |
| Poly(4-vinylpyridine) | - | ~160,000 | - | sigmaaldrich.com |
Note: The table presents a generalized view based on available data for similar polymer systems. Specific values for polymers of this compound would depend on the exact synthesis conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Polymer Structure
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a polymer, thereby confirming its chemical structure. redalyc.org The FTIR spectrum of a polymer derived from this compound would exhibit characteristic absorption bands corresponding to its constituent groups.
Key vibrational modes to be expected include:
C=O stretching of the carboxylic acid group, typically observed in the region of 1700-1725 cm⁻¹.
O-H stretching of the carboxylic acid, which appears as a broad band between 2500 and 3300 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine ring, which are expected in the 1400-1600 cm⁻¹ range. For instance, in poly(4-vinylpyridine) (P4VP), these bands are seen around 1598 cm⁻¹ and 1557 cm⁻¹. mdpi.com
C-H stretching vibrations of the vinyl group and the pyridine ring. mdpi.com
Coordination of metal ions to the pyridine nitrogen can be observed through shifts in the pyridine ring stretching frequencies. researchgate.netrug.nl For example, complexation with Cu²⁺ can shift the C=N stretching bands to higher wavenumbers. rug.nl
Table 2: Characteristic FTIR Absorption Bands for Poly(4-vinylpyridine) and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Pyridine Ring | C=N stretch | 1598, 1557 | mdpi.com |
| Pyridine Ring | C=C stretch | ~1415 | rug.nl |
| Aliphatic C-H | C-H stretch | 2850–2952 | mdpi.com |
| Carboxylic Acid | C=O stretch | 1700-1725 | mdpi.com |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
Grazing Incidence X-ray Diffraction (GIXRD) for Film Morphology
Grazing Incidence X-ray Diffraction (GIXRD) is a surface-sensitive X-ray technique ideal for characterizing the crystalline structure and orientation of thin polymer films. malvernpanalytical.commdpi.com By using a very small angle of incidence for the X-ray beam, GIXRD maximizes the signal from the film while minimizing interference from the underlying substrate. malvernpanalytical.com This is particularly valuable for studying the morphology of films made from polymers of this compound.
GIXRD can reveal whether the polymer film is amorphous or semicrystalline. mdpi.comnih.gov For semicrystalline polymers, the technique can determine the orientation of the crystalline lamellae, for example, whether they are "edge-on" or "flat-on" relative to the substrate. rsc.org This information is critical for understanding the physical and mechanical properties of the film. The crystallization behavior can be influenced by factors such as film thickness, crystallization temperature, and interactions with adjacent layers. rsc.org
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of materials. nih.gov For polymers derived from this compound, SEM can be used to visualize the surface features of films, powders, or other solid forms.
UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For polymers of this compound, UV-Vis spectroscopy can provide insights into their electronic structure and optical properties.
The pyridine ring and the carboxylic acid group are chromophores that absorb in the UV region. For example, poly(4-vinylpyridine) exhibits an absorption band around 260 nm due to the π-π* transitions of the aromatic pyridine ring. researchgate.net The presence of a carboxylic acid group may lead to additional absorption features.
These polymers may also exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. This phenomenon arises from differential stabilization of the ground and excited electronic states by the solvent molecules and can provide information about polymer-solvent interactions. researchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. nih.gov It is widely used to determine the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.govnih.gov
Table 3: Thermal Properties of Poly(4-vinylpyridine)
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 142 °C | sigmaaldrich.comchemicalbook.com |
| Melting Point | 260 °C (decomposes) | chemicalbook.com |
Coordination Chemistry and Supramolecular Assembly Principles Involving 4 Ethenylpyridine 2 Carboxylic Acid
Ligand Design and Diverse Coordination Modes of 4-Ethenylpyridine-2-carboxylic Acid
This compound is an exemplary multifunctional ligand. Its design incorporates a pyridine (B92270) nitrogen atom and a carboxylic acid group at the 2-position, which together form a highly effective chelation site. The presence of these two functionalities allows the molecule to act as a bidentate ligand, binding to a single metal center through both the nitrogen and one of the carboxylate oxygen atoms. This coordination typically results in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. mdpi.com
The primary coordination modes include:
Bidentate Chelating (N,O-donor): This is the most common mode, where the deprotonated carboxylate group and the pyridine nitrogen atom bind to the same metal ion. This forms a robust complex due to the chelate effect.
Monodentate: Under certain conditions, the ligand might coordinate through either the pyridine nitrogen or the carboxylate oxygen, but not both simultaneously.
Bridging: The ligand can bridge two different metal centers. For example, the carboxylate group could coordinate to one metal while the pyridine nitrogen binds to another, leading to the formation of coordination polymers.
The ethenyl group at the 4-position primarily exerts an electronic influence on the pyridine ring and can participate in further reactions, such as polymerization, after complex formation.
Formation and Characterization of Metal Complexes with this compound
The interaction of this compound with metal ions can produce coordination complexes with distinct catalytic properties that can influence a variety of chemical reactions. While specific studies on this exact ligand are emerging, related pyridine-carboxylic acid complexes have demonstrated significant catalytic activity. For instance, palladium complexes containing pyridine-carboxamide or pyridine-thiocarboxamide ligands have been successfully employed as catalysts in Suzuki coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. nih.gov These complexes are valued for their high activity under aerobic conditions without needing activating additives. nih.gov
Furthermore, pyridine-2-carboxylic acid itself has been shown to be an efficient and recyclable organocatalyst for multicomponent reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones and 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.orgrsc.org This suggests that metal complexes incorporating the this compound scaffold have strong potential for applications in catalysis, leveraging both the ligand's inherent reactivity and the properties of the coordinated metal center.
The coordination of this compound with various transition metals leads to complexes with diverse geometries, largely dictated by the preferred coordination number and geometry of the central metal ion.
Zinc (II): Zinc(II) ions typically favor a tetrahedral or octahedral coordination geometry. With bidentate ligands like pyridine-2,5-dicarboxylate, which is structurally related to the title compound, Zn(II) forms complexes with a distorted octahedral geometry. researchgate.net It is expected that this compound would coordinate to Zn(II) in a similar bidentate fashion through the pyridine nitrogen and a carboxylate oxygen. researchgate.net
Manganese (II): Mn(II) commonly exhibits an octahedral coordination environment. In complexes with the related 2-(pyridin-4-yl)quinoline-4-carboxylic acid ligand, Mn(II) ions are coordinated by two ligand molecules and two water molecules, resulting in a pseudo-octahedral geometry. researchgate.net This leads to the formation of one-dimensional chain structures. researchgate.net A similar arrangement can be anticipated for complexes with this compound.
Palladium (II): Palladium(II) ions have a strong preference for a square-planar coordination geometry. nih.gov With N-substituted pyridine-2-carboxamide ligands, Pd(II) forms distorted square-planar complexes where the ligand binds in a bidentate manner through the pyridine and amido nitrogens. mdpi.com For this compound, coordination would occur via the pyridine nitrogen and carboxylate oxygen, also resulting in a stable, square-planar complex. mdpi.comnih.gov
Table 1: Expected Coordination Geometries with Selected Transition Metals
| Metal Ion | Typical Oxidation State | Preferred Coordination Geometry | Expected Complex Type with this compound (L) |
|---|---|---|---|
| Zinc | Zn(II) | Tetrahedral / Octahedral | [Zn(L)₂] or [Zn(L)₂(H₂O)₂] |
| Manganese | Mn(II) | Octahedral | [Mn(L)₂(H₂O)₂] |
Supramolecular Synthons and Directional Hydrogen Bonding Networks
Beyond its role in forming coordination complexes, this compound is a valuable building block in supramolecular chemistry. Its structure allows for the formation of well-defined, non-covalent interactions that can direct the self-assembly of molecules into highly ordered, extended networks.
The combination of a carboxylic acid and a pyridine ring within the same or different molecules is a powerful tool for constructing supramolecular assemblies. rsc.org A highly reliable and directional hydrogen bond, known as the carboxylic acid-pyridine supramolecular synthon, forms between the acidic proton of the carboxyl group and the basic lone pair of electrons on the pyridine nitrogen (O-H···N). rsc.orgmdpi.com This interaction is exceptionally robust and is a cornerstone of crystal engineering. rsc.org In the case of this compound, this can lead to the formation of hydrogen-bonded dimers or chains, which serve as the primary structure for more complex assemblies. rsc.orgacs.org The strength of this interaction is significantly greater than the self-association of carboxylic acids to form dimers. acs.org
In addition to hydrogen bonding, π-π stacking interactions play a crucial role in stabilizing the three-dimensional structures formed by this compound. researchgate.net The aromatic pyridine rings of adjacent molecules can stack on top of one another, driven by favorable electrostatic and van der Waals forces. researchgate.netmdpi.com
Key aspects of these interactions include:
Centroid-to-Centroid Distances: Typical distances for π-π stacking in pyridine-containing complexes are in the range of 3.4 to 3.8 Å. researchgate.net
Other Interactions: Weaker interactions, such as C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of a pyridine ring on another, can provide additional stability to the supramolecular architecture. researchgate.net
The combination of strong, directional hydrogen bonds and weaker, but significant, π-stacking interactions allows for the precise control of molecular self-assembly, leading to highly ordered crystalline materials. rsc.org
Table 2: Non-Covalent Interactions in Supramolecular Assemblies
| Interaction Type | Participating Groups | Typical Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (O-H) and Pyridine (N) | Forms primary, directional synthons (O-H···N) that create dimers or chains. rsc.orgmdpi.com |
| π-π Stacking | Pyridine Rings | Stabilizes the 3D structure by stacking aromatic rings, often in a parallel-displaced fashion. researchgate.netresearchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Zinc |
| Manganese |
| Palladium |
| Pyridine-2,5-dicarboxylate |
| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid |
| Pyridine-2-carboxamide |
| Pyridine-2-thiocarboxamide |
| Pyrazolo[3,4-b]quinolinone |
| 2-Amino-4H-chromene-3-carbonitrile |
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The potential utility of this compound as a building block for MOFs and coordination polymers can be inferred from the broader understanding of related pyridine-carboxylic acid ligands. However, a detailed exploration of its specific role in these applications remains an open area of scientific inquiry.
Rational Design and Synthesis of this compound-Derived Ligands for MOF Construction
The rational design of MOFs hinges on the predictable coordination of metal ions or clusters with organic linkers to form extended, often porous, structures. The design of ligands derived from this compound would theoretically leverage the dual functionality of the pyridine nitrogen and the carboxylate group to bind metal centers. The ethenyl group at the 4-position introduces a reactive site that is highly attractive for post-synthetic modification (PSM). bohrium.comrsc.orgacs.org PSM is a powerful strategy for introducing new functionalities into a pre-existing MOF structure without altering its underlying framework. bohrium.comrsc.orgbath.ac.uk
In principle, a MOF constructed with this compound could be synthesized and subsequently functionalized via reactions targeting the vinyl group, such as polymerization or 'click' chemistry. This would allow for the tailoring of the MOF's internal pore surface and properties. However, there are currently no specific research findings available that demonstrate the synthesis and characterization of MOFs using this particular ligand. Studies on related systems, such as those employing other functionalized pyridine-dicarboxylic acids, show that the precise nature and position of the functional groups can significantly influence the resulting MOF's topology and properties. researchgate.netrsc.orgrsc.orgnih.gov Without direct experimental evidence for this compound, any discussion on its role in MOF construction remains speculative.
Crosslinking via Metal Coordination in Polymeric Systems
The concept of using metal-ligand interactions to crosslink polymer chains is a well-established method for creating robust and functional materials. In this context, the pyridine moiety of a molecule like this compound could serve as a coordination site for metal ions, effectively creating crosslinks within a polymer matrix.
For instance, research on poly(4-vinylpyridine) (P4VP) has demonstrated that the pyridine units along the polymer backbone can coordinate with various metal ions. researchgate.net This coordination can lead to the formation of a crosslinked network, altering the polymer's mechanical, thermal, and chemical properties. Theoretically, this compound could be either copolymerized to introduce pending pyridine-carboxylate sites for subsequent metal crosslinking or used as a functional monomer in polymerization reactions. The presence of the carboxylic acid group could offer an additional or alternative coordination site, potentially leading to more complex and tunable network structures.
However, a literature search reveals no specific studies that have utilized this compound for the express purpose of crosslinking polymeric systems via metal coordination. While the principles are understood from analogous systems, detailed research findings, including data on the efficiency of crosslinking, the properties of the resulting materials, or the specific metal ions best suited for this purpose with this particular ligand, are not available.
Computational and Theoretical Investigations of 4 Ethenylpyridine 2 Carboxylic Acid
Electronic Structure and Reactivity Predictions through Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and various reactivity descriptors.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov
For 4-Ethenylpyridine-2-carboxylic acid, the electronic landscape is shaped by its constituent parts:
Pyridine (B92270) Ring: An electron-deficient aromatic system.
Carboxylic Acid Group: An electron-withdrawing group.
Ethenyl Group: A π-conjugated system that can participate in electron delocalization.
Theoretical calculations, typically using DFT with a basis set like B3LYP/6-311++G(d,p), would be employed to compute the energies of these orbitals. dergipark.org.trscirp.org The HOMO is expected to have significant contributions from the ethenyl group and the pyridine ring's π-system, while the LUMO is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group of the carboxylic acid. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its potential as a component in electronic materials. mdpi.com
Table 1: Representative Calculated Frontier Molecular Orbital Energies
This table presents typical energy values for HOMO, LUMO, and the HOMO-LUMO gap for pyridine-carboxylic acid derivatives as calculated by DFT methods. The exact values for this compound would require specific computation.
| Parameter | Representative Energy Value (eV) | Significance |
| EHOMO | -6.5 to -7.5 | Indicates ionization potential and electron-donating capability. |
| ELUMO | -1.5 to -2.5 | Indicates electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Reflects chemical reactivity and kinetic stability. scirp.org |
Note: Data are illustrative, based on typical values for similar compounds found in computational chemistry literature.
Molecules with significant charge asymmetry and extended π-conjugation can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. acs.org The key parameter for second-order NLO materials is the first hyperpolarizability (β). Computational methods can reliably predict this property. rsc.org
The structure of this compound possesses features that suggest potential NLO activity. The electron-deficient pyridine ring and the electron-withdrawing carboxylic acid group, combined with the π-system of the ethenyl group, can create a "push-pull" effect, which enhances the molecular dipole moment and hyperpolarizability. Quantum chemical calculations, such as Coupled-Perturbed Hartree-Fock (CPHF) performed within a DFT framework, are used to compute the components of the hyperpolarizability tensor. acs.org These calculations help in understanding how the molecule's electronic structure responds to an external electric field.
Table 2: Representative Calculated Nonlinear Optical Properties
This table shows typical calculated values for the dipole moment and first hyperpolarizability for pyridine derivatives with potential NLO properties.
| Parameter | Representative Calculated Value | Unit |
| Dipole Moment (μ) | 3.0 - 6.0 | Debye |
| First Hyperpolarizability (β) | 5 - 50 | 10-30 esu |
Note: Values are illustrative and based on computational studies of related pyridine derivatives. rsc.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. This compound has several rotatable bonds, leading to different possible conformations.
Conformational Analysis: This involves mapping the potential energy surface of the molecule as a function of the torsion angles of its flexible bonds. For this compound, key rotations include the bond between the pyridine ring and the carboxylic acid group, the C-O bond within the carboxylic acid, and the bond between the ring and the ethenyl group. Computational methods can identify the most stable conformers (energy minima) and the energy barriers for interconversion. nih.gov Studies on similar aromatic carboxylic acids have shown that planar conformations are often the most stable due to favorable electronic delocalization. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time. acs.org By solving Newton's equations of motion for the atoms in the system, MD can simulate the molecule's vibrations, rotations, and translations in different environments (e.g., in a vacuum, in a solvent, or in a crystal). researchgate.net For this compound, MD simulations could reveal how intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, influence its conformational preferences and aggregation behavior in condensed phases.
Theoretical Modeling of Spectroscopic Properties and Spectral Interpretation
Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra.
By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. nih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule's functional groups. For this compound, key predicted IR bands would include:
A broad O-H stretching band from the carboxylic acid dimer (around 2500-3300 cm⁻¹). libretexts.orgpressbooks.pub
A strong C=O stretching band from the carbonyl group (around 1710-1760 cm⁻¹). pressbooks.pub
C=C stretching from the ethenyl group and aromatic ring (around 1600-1640 cm⁻¹).
C-H bending and stretching modes.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations predict the resonance frequencies for ¹H and ¹³C nuclei, aiding in the assignment of experimental NMR spectra. youtube.com The predicted ¹³C chemical shift for the carboxyl carbon is typically in the 165-185 ppm range. pressbooks.publibretexts.org
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |
| Carbonyl | C=O stretch | 1710 - 1760 |
| Ethenyl/Pyridine | C=C stretch | 1600 - 1640 |
| Pyridine Ring | Ring breathing modes | 990 - 1050 |
| Ethenyl Group | =C-H out-of-plane bend | 910 - 990 |
Note: These are typical frequency ranges for the specified functional groups and are used to interpret experimental spectra. libretexts.org
Computational Design and Screening in Materials Science
The unique combination of functional groups in this compound makes it an interesting candidate for computational screening in materials science. Theoretical methods can be used to predict how this molecule might behave as a building block for larger, functional materials. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylic acid group are both excellent metal-coordinating sites. Computational screening can be used to predict the structures and properties (e.g., porosity, stability) of polymers formed by reacting this molecule with various metal ions. nih.gov
Functional Polymers: The ethenyl group is a polymerizable unit. Computational models can explore the properties of polymers created from this monomer, predicting their electronic, optical, and mechanical characteristics.
Crystal Engineering: Theoretical methods can predict intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern how the molecule crystallizes. This is crucial for designing materials with specific solid-state properties, such as cocrystals for pharmaceutical or optical applications. rsc.orgorgchemres.org
Through these computational approaches, researchers can rapidly assess the potential of this compound for various applications, guiding experimental efforts toward the most promising avenues.
Research Applications and Functional Studies of 4 Ethenylpyridine 2 Carboxylic Acid
Fundamental Role as a Synthetic Building Block in Complex Organic Synthesis
The dual functionality of 4-ethenylpyridine-2-carboxylic acid, comprising a vinyl group and a carboxylic acid, establishes it as a significant building block in the intricate field of organic synthesis. This compound serves as a versatile precursor for creating more complex molecular architectures. The pyridine (B92270) ring, substituted at the 2-position with a carboxylic acid and at the 4-position with a vinyl group, offers multiple reactive sites for a variety of chemical transformations.
The presence of the carboxylic acid allows for standard reactions such as esterification and amidation, enabling the linkage of the pyridine core to other molecular fragments. Simultaneously, the ethenyl (vinyl) group can participate in addition reactions, polymerization, and cross-coupling reactions, further expanding its synthetic utility. This dual reactivity is crucial for constructing molecules with specific functionalities and three-dimensional structures.
For instance, the pyridine nitrogen can act as a ligand, coordinating with metal ions to form complexes that may possess unique catalytic properties. This characteristic is particularly useful in the design of novel catalysts and functional materials. The electron-withdrawing nature of the ethenyl group can also influence the acidity and reactivity of the carboxylic acid, providing a means to fine-tune the electronic properties of the molecule.
In the broader context of organic synthesis, functionalized pyridines are integral components of many biologically active compounds, including pharmaceuticals and natural products. lifechemicals.com The strategic incorporation of moieties like the vinyl and carboxylic acid groups, as seen in this compound, allows chemists to systematically build and modify complex organic structures to achieve desired chemical and biological properties.
Applications in Materials Science
The distinct chemical features of this compound make it a valuable compound in the field of materials science, where it is utilized in the development of functional polymers, components for organic electronics, and potentially in the design of liquid crystalline systems.
Polymer Science: Design of Functional Monomers and Polymer Modifiers
In polymer science, this compound serves as a functional monomer for the synthesis of specialized polymers. The vinyl group enables its participation in polymerization reactions, leading to the formation of polyvinylpyridine backbones with pendant carboxylic acid groups. These functional groups can then be used for post-polymerization modifications, such as grafting other molecules or forming cross-linked networks.
A related monomer, 4-vinylpyridine (B31050) (4-VP), is known to polymerize to form poly(4-vinylpyridine) (P4VP), a polymer with applications in catalysis and as a modifier for surfaces and other materials. nih.govmdpi.com For example, P4VP can be grafted onto other polymers, like chitosan, to create copolymers with enhanced properties. mdpi.com The polymerization of 4-VP can be influenced by factors such as reaction time and temperature, with higher conversions being achieved under optimized conditions. nih.gov The presence of the carboxylic acid group in this compound would be expected to impart different solubility and coordination properties to the resulting polymer compared to P4VP.
Furthermore, polyvinylpyridines are utilized to enhance the electrocatalytic activity and electron transfer kinetics in electrochemical sensors. nih.gov They are also employed in the removal of anionic compounds and organic pollutants from wastewater. nih.gov The introduction of a carboxylic acid group could further enhance these properties by providing an additional site for interaction and binding.
Development of Components for Organic Photovoltaic Materials
The field of organic photovoltaics (OPVs) relies on the development of new materials to improve efficiency and stability. mdpi.comrsc.org this compound can be explored as a building block for synthesizing components of OPV devices. The pyridine moiety can be incorporated into donor or acceptor materials to tune their electronic properties and influence the morphology of the active layer in bulk heterojunction solar cells. mdpi.com
The carboxylic acid group is particularly useful as an anchoring group to bind molecules to metal oxide surfaces, such as titanium dioxide (TiO2), which is often used as an electron transport layer in dye-sensitized solar cells (DSSCs) and some OPV architectures. nih.gov This covalent attachment can improve interfacial contact and facilitate charge transfer.
While direct research on this compound in OPVs is not extensively documented, studies on related pyridine-containing polymers and molecules highlight their potential. For example, poly(4-vinylpyridine) (P4VP) has been used as a cathode interface layer in inverted organic solar cells, significantly reducing the work function of the underlying electrode and improving power conversion efficiency. researchgate.net The combination of a polymerizable vinyl group and a surface-anchoring carboxylic acid in one molecule presents a promising strategy for designing efficient interfacial materials in OPVs.
Exploration in Liquid Crystalline Systems
The rigid pyridine ring in this compound suggests its potential use as a mesogenic core in the design of liquid crystals. The formation of liquid crystalline phases is dependent on molecular shape and intermolecular interactions. The structure of this molecule can be modified through reactions at the carboxylic acid and vinyl groups to create derivatives with the necessary anisotropy to exhibit liquid crystalline behavior.
Hydrogen bonding involving the carboxylic acid group is a common and effective strategy for inducing self-assembly and the formation of supramolecular liquid crystals. researchgate.net Aromatic carboxylic acids, in combination with pyridine molecules, are known to form reliable supramolecular synthons through hydrogen bonding and π–π stacking interactions, which are key for the construction of novel organic networks. researchgate.net By systematically altering the length and nature of substituents attached to the this compound core, it may be possible to design new materials with specific liquid crystalline properties.
Catalytic Research: Development of Novel Catalytic Systems
The molecular structure of this compound, featuring both a nitrogen-containing heterocyclic ring and a carboxylic acid group, makes it a compelling ligand for the development of new catalytic systems in both homogeneous and heterogeneous catalysis.
Homogeneous and Heterogeneous Catalysis Utilizing this compound Complexes
In homogeneous catalysis , the pyridine nitrogen and the carboxylic acid group of this compound can act as a bidentate ligand, coordinating with a metal center to form a stable chelate complex. researchgate.net These metal complexes can function as catalysts in various organic transformations. For example, rhodium complexes containing pyridine carboxylic acid ligands have shown catalytic activity in the carbonylation of methanol (B129727) to produce acetic acid, with performance comparable to or even exceeding that of commercial catalysts under mild conditions. researchgate.net The specific position of the carboxylic acid group on the pyridine ring influences the nature of the resulting complex and its catalytic behavior. researchgate.net
For heterogeneous catalysis , this compound can be utilized in several ways. The vinyl group allows for its polymerization or grafting onto a solid support, such as silica (B1680970) or a polymer resin. researchgate.netmdpi.com This immobilization of the ligand leads to the creation of a heterogeneous catalyst. Subsequent coordination with a metal ion would yield a supported metal complex catalyst. These solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. researchgate.net
For instance, poly(4-vinylpyridine) has been used as a support for various metal catalysts and has shown effectiveness in reactions like the oxidation of cyclohexane (B81311) and the synthesis of cyclic carbonates. researchgate.netresearchgate.net The presence of the carboxylic acid group in a polymer derived from this compound could provide additional functionality, such as influencing the local environment of the catalytic center or providing Brønsted-Lowry acidic sites. Poly(4-vinylpyridine) supported acidic ionic liquids have also been developed as efficient and reusable solid acid catalysts for various organic syntheses. researchgate.net
Below is an interactive table summarizing the potential catalytic applications of systems derived from this compound and related compounds.
| Catalysis Type | Catalyst System | Potential Application | Key Features | References |
| Homogeneous | Metal complexes (e.g., Rhodium) with this compound as a ligand. | Carbonylation, hydrogenation, hydroformylation. | Chelation by pyridine nitrogen and carboxylate group enhances stability and activity. | researchgate.net |
| Heterogeneous | Polymer-supported metal complexes (e.g., on poly(4-vinylpyridine) backbone). | Oxidation, cycloaddition, various organic transformations. | Easy separation, reusability, and potential for high catalytic activity. | researchgate.netresearchgate.net |
| Heterogeneous | Acidic ionic liquids supported on a polymer derived from this compound. | Acid-catalyzed reactions (e.g., esterification, condensation). | Solid acid catalyst, recyclable, and can be used in environmentally benign processes. | researchgate.net |
Studies on Photocatalytic Degradation of Organic Pollutants
Direct studies employing this compound as a primary photocatalyst for the degradation of organic pollutants are not prominently featured in published research. However, research on polymers derived from its precursor, 4-vinylpyridine (P4-VP), provides some insight into potential applications.
Composite materials made from poly(4-vinylpyridine) (P(4-VP)) and metal oxides like zinc oxide (ZnO) have been synthesized and tested for the photocatalytic degradation of organic pollutants such as methyl orange (MO) and benzoic acid (BA) under UV light. nih.gov In one study, a P(4-VP)-ZnO composite film demonstrated significant photocatalytic activity, achieving approximately 81% degradation of methyl orange over 5 hours of irradiation. nih.gov The mechanism is believed to involve the efficient separation of photogenerated electron-hole pairs, with hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻•), and holes (h⁺) being the primary species responsible for the degradation process. nih.gov
The effectiveness of these polymer-based composites can be influenced by the position of the vinyl group on the pyridine ring. For instance, composites made with poly(4-vinylpyridine) generally show higher photocatalytic activity compared to those made with poly(2-vinylpyridine). nih.gov This suggests that the structural arrangement of the pyridine derivative within the polymer matrix plays a crucial role in its photocatalytic efficiency. The table below summarizes the degradation efficiency of different pyridine-based polymer composites.
| Composite Material | Pollutant | Degradation Percentage (5h) |
| P(4-VP)-ZnO | Methyl Orange | ~81% |
| P(4-VP)-TiO₂ | Methyl Orange | < P(4-VP)-ZnO |
| P(2-VP)-ZnO | Methyl Orange | ~31% |
| P(2-VP)-TiO₂ | Methyl Orange | ~14% |
| Data Source: nih.gov |
While these findings relate to the polymer form, they suggest that a monomer like this compound could potentially be used to create novel photocatalytic materials. However, dedicated research into the photocatalytic properties of the standalone acid is currently lacking.
Investigations in Biological Systems (Mechanistic Studies)
Comprehensive mechanistic studies focusing specifically on this compound in biological systems are not well-documented. The following sections discuss research on analogous compounds to provide a contextual understanding.
There is no specific information available in the reviewed literature detailing the molecular target interaction mechanisms of this compound. Research in this area tends to focus on broader classes of pyridine derivatives or their metal complexes.
Direct studies on the interaction of this compound with nucleic acids or its DNA binding properties have not been identified. However, the broader class of pyridine-4-carbohydrazide derivatives has been investigated for DNA binding. cmjpublishers.com These studies, which combine computational molecular docking with experimental spectroscopic methods, have identified that certain Schiff base derivatives of pyridine-4-carbohydrazide can bind to the minor groove of DNA. cmjpublishers.com The interactions are spontaneous, as indicated by negative Gibbs free energy values, with binding constants (Kb) in the range of 6.3×10⁴ to 7.4×10⁴ M⁻¹. cmjpublishers.com
Furthermore, platinum complexes containing terpyridine ligands (which are structurally related to bipyridine) have been shown to interact with DNA through intercalation, particularly next to G≡C base pairs. nih.gov The nature of this interaction is influenced by the specific ligands attached to the metal center. These findings highlight that pyridine-containing molecules can be effective DNA targeting agents, though specific data for this compound is absent.
No studies were found that specifically investigate the pathways of apoptosis induction by this compound. Research on the anticancer effects of related compounds, such as platinum(IV) complexes with carboxylate-substituted diamine ligands, shows that they can induce apoptosis in cancer cells. For example, one such complex was found to trigger cell death in MCF-7 breast cancer cells by increasing total caspase activity. nih.gov The induction of apoptosis is a common mechanism for many chemotherapeutic agents, which often involves both extrinsic and intrinsic (mitochondrial) pathways. nih.gov Iron(III) complexes of 4-vinyl pyridine have also demonstrated antitumor activity against HCT-116 cells, suggesting that metal complexes of this ligand can possess cytotoxic properties. researchgate.net
The coordination of metal ions is a critical aspect of the function of many biologically active molecules. dergipark.org.tr Pyridine-2-carboxylic acid (P2CA), a related compound, is known to be an effective chelating agent for various metal ions, forming coordination complexes. nih.gov These complexes have been used as catalysts in various chemical reactions. nih.gov A monocarboxylate-substituted 4,4'-bipyridine (B149096) ligand, specifically 4,4'-bipyridine-2-carboxylic acid, has been synthesized and used to form coordination polymers with transition metals like zinc, manganese, and copper. nih.gov This demonstrates the capacity of the pyridine-carboxylic acid moiety to act as a versatile ligand for creating complex metal-organic frameworks. nih.gov Such coordination can be pivotal in biological systems, where metal ions often mediate interactions between molecules and their biological targets. dergipark.org.tr
While there is no specific research on the antimicrobial mechanism of this compound, studies on related pyridine carboxylic acids and their derivatives show significant antimicrobial potential. Compounds containing a carboxylic acid functional group have been investigated for a wide range of biological activities, including as antibacterial and antifungal agents. nih.gov
For example, novel amide derivatives combining pyridine-4-carbohydrazide (isoniazid) with other antimicrobial agents via oxocarboxylic acid linkers have shown potent activity against Mycobacterium tuberculosis and other non-tuberculous strains. nih.govrsc.org Many of these derivatives exhibited minimum inhibitory concentrations (MICs) as low as ≤0.25 μM. nih.govrsc.org The antimicrobial activity of various pyridine compounds is well-established, with different substitutions on the pyridine ring leading to a broad spectrum of action against bacteria and fungi. nih.gov Metal complexes of 4-vinyl pyridine have also been tested for antimicrobial properties, showing moderate biological activity. researchgate.net
The general findings for related compounds are summarized in the table below.
| Compound Class | Target Organism/Cell Line | Observed Effect/Activity |
| Pyridine-4-carbohydrazide Derivatives | Mycobacterium tuberculosis | Potent antimycobacterial activity (MIC ≤0.25 μM) nih.govrsc.org |
| Iron(III) Complex of 4-Vinyl Pyridine | HCT-116 (Colon Cancer Cell) | Antitumor activity (IC50 = 17.8±1.3 µg/ml) researchgate.net |
| Platinum(IV) Carboxylate Complexes | MCF-7 (Breast Cancer Cell) | Induction of apoptosis nih.gov |
| Pyridine-4-carbohydrazide Derivatives | Genomic DNA | Minor groove binding (Kb = 6.3-7.4×10⁴ M⁻¹) cmjpublishers.com |
Fundamental Research on Antineoplastic Mechanisms
While direct research on the antineoplastic mechanisms of this compound is not extensively documented in publicly available literature, the broader class of pyridine carboxylic acid derivatives has been the subject of significant investigation for potential anticancer applications. These studies provide a foundational understanding of the likely mechanisms through which compounds like this compound might exert cytotoxic effects on cancer cells. The primary mechanisms identified for related pyridine derivatives involve the induction of cell cycle arrest and apoptosis.
Research into a related compound, a phenyl-pyridine-2-carboxylic acid derivative known as Ro 41-4439, revealed its capability to induce cytotoxicity in a wide array of human cancer cell lines. nih.gov The mechanism was identified as an arrest of the cell cycle during the M-phase (mitosis), which subsequently leads to programmed cell death, or apoptosis. nih.govresearchgate.net This compound demonstrated a significant degree of selectivity, being over 10 times more cytotoxic to cancer cells than to proliferating normal human cells. nih.gov In vivo studies further supported these findings, where treatment with this derivative led to a 73% inhibition of tumor growth in mice with mammary tumor xenografts. nih.govresearchgate.net
Other studies on anticancer pyridine compounds have shown similar effects on cell cycle progression, specifically inducing a G2/M phase arrest. nih.gov This interruption of the cell division process is often mediated by complex signaling pathways. For instance, the upregulation of key regulatory proteins such as p53 and p21 has been observed. nih.gov The p53 protein, a well-known tumor suppressor, can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The activation of the JNK (c-Jun N-terminal kinase) signaling pathway has also been identified as a crucial step in the apoptotic process induced by these pyridine compounds. nih.gov
The cytotoxic potential of various pyridine derivatives has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half.
Table 1: In Vitro Cytotoxicity of Selected Pyridine Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value (µM) | Observed Mechanism | Reference |
|---|---|---|---|---|
| Phenyl-pyridine-2-carboxylic acid (Ro 41-4439) | Human Cancer Cell Panel | Low micromolar range | Mitotic Arrest, Apoptosis | nih.gov |
| Pyridine Derivatives | HepG2 (Liver Cancer) | ~1.40 | G2/M Arrest, Apoptosis | nih.gov |
| Pyridine Derivatives | HCT-116 (Colon Cancer) | ~0.52 | G2/M Arrest, Apoptosis | nih.gov |
| Substituted Pyridone (Compound 7) | HepG2 (Liver Cancer) | 7.26 | Apoptosis, Pre-G1 Arrest | bohrium.com |
| Substituted Pyridine-Amide (Compound 10) | HepG2 (Liver Cancer) | 13.9 | Cytotoxicity | bohrium.com |
This table presents data for related pyridine compounds to illustrate the potential activities of this chemical class. Data for this compound itself is not specified in the cited literature.
Environmental Remediation Research (e.g., Adsorption and Sorption Technologies)
The vinylpyridine functional group, a key component of this compound, has been extensively studied in the context of environmental remediation, particularly in the development of adsorbent materials for heavy metal removal from aqueous solutions. Research has focused on polymers synthesized from 4-vinylpyridine (P4VP), which demonstrate a high affinity for various metal ions due to the presence of the pyridine ring.
These polymeric resins, often prepared as beads or grafted onto other substrates, function as chelating agents. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can form coordinate bonds with dissolved metal cations, effectively sequestering them from the water. rsc.orgnih.gov Studies have demonstrated the effectiveness of P4VP-based resins in adsorbing a range of heavy metals, including lead (Pb(II)), cadmium (Cd(II)), chromium (Cr(III) and Cr(VI)), copper (Cu(II)), and zinc (Zn(II)). rsc.orgnih.gov
The efficiency of the adsorption process is heavily influenced by environmental conditions, most notably pH. For instance, one study found that a 4-vinylpyridine grafted resin could effectively adsorb Pb(II), Cr(III), Zn(II), and Cd(II) at a pH greater than 5.0. rsc.org Conversely, the same resin showed high selectivity for Cr(VI) at a pH below 3.0. rsc.org This pH-dependent selectivity offers potential applications for the targeted removal and recovery of specific metals from industrial wastewater. rsc.orgrsc.org
The kinetics of adsorption by these materials are often rapid, with equilibrium being reached within approximately two hours for several metal ions. rsc.org The maximum adsorption capacity is a critical parameter for evaluating the performance of these materials.
Table 2: Heavy Metal Adsorption Performance of Vinylpyridine-Based Polymers
| Polymer Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Poly(VP-PEGMA-EGDMA) Beads | Cu(II) | 18.25 | 2.0-10.0 | nih.gov |
| Poly(VP-PEGMA-EGDMA) Beads | Pb(II) | 18.23 | 2.0-10.0 | nih.gov |
| Poly(VP-PEGMA-EGDMA) Beads | Cr(III) | 17.38 | 2.0-10.0 | nih.gov |
| Poly(VP-PEGMA-EGDMA) Beads | Cd(II) | 16.50 | 2.0-10.0 | nih.gov |
| P4VP-g-PS Resin | Cr(VI) | Not specified | < 3.0 (Selective) | rsc.orgrsc.org |
| P4VP-g-PS Resin | Pb(II) | Not specified | > 5.0 | rsc.orgrsc.org |
| P4VP-g-PS Resin | Zn(II) | Not specified | > 5.0 | rsc.orgrsc.org |
VP: Vinylpyridine; PEGMA: Poly(ethylene glycol) methacrylate; EGDMA: Ethylene glycol dimethacrylate; P4VP-g-PS: Poly(4-vinylpyridine)-grafted Polystyrene. The data reflects the performance of polymers containing the vinylpyridine moiety.
The ability to regenerate and reuse these polymer beads without significant loss of sorption capacity makes them a promising candidate for sustainable and cost-effective water treatment technologies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
